molecular formula C18H25N3O7 B10756073 [[(3r,4r,5s,6r)-4,5-Dihydroxy-6-(Hydroxymethyl)-3-(Pentanoylamino)oxan-2-Ylidene]amino] N-Phenylcarbamate

[[(3r,4r,5s,6r)-4,5-Dihydroxy-6-(Hydroxymethyl)-3-(Pentanoylamino)oxan-2-Ylidene]amino] N-Phenylcarbamate

Cat. No.: B10756073
M. Wt: 395.4 g/mol
InChI Key: NUNQIQQEEPOGDJ-JDOAOKHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(pentanoylamino)oxan-2-ylidene]amino] N-phenylcarbamate: is a complex organic compound belonging to the class of n-acyl amines. These compounds contain a fatty acid moiety linked to an amine group through an ester linkage . This compound is notable for its intricate structure, which includes multiple hydroxyl groups, a pentanoylamino group, and a phenylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(pentanoylamino)oxan-2-ylidene]amino] N-phenylcarbamate typically involves multiple steps, starting with the preparation of the oxan-2-ylidene core. This core is then functionalized with hydroxyl groups and a pentanoylamino group.

Industrial Production Methods: Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process typically includes the use of high-purity reagents and solvents, as well as stringent quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced back to hydroxyl groups using reducing agents such as sodium borohydride.

    Substitution: The amine and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with enzymes and other biomolecules. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable tool in biochemical studies .

Medicine: The compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a valuable intermediate in the manufacture of high-value products .

Mechanism of Action

The mechanism of action of [[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(pentanoylamino)oxan-2-ylidene]amino] N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    N-acyl amines: Compounds containing a fatty acid moiety linked to an amine group through an ester linkage.

    Oxanes: Compounds containing an oxane ring structure.

    Monosaccharides: Simple sugars with hydroxyl groups.

Uniqueness: What sets [[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(pentanoylamino)oxan-2-ylidene]amino] N-phenylcarbamate apart is its combination of multiple functional groups and its specific stereochemistry. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C18H25N3O7

Molecular Weight

395.4 g/mol

IUPAC Name

[(Z)-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(pentanoylamino)oxan-2-ylidene]amino] N-phenylcarbamate

InChI

InChI=1S/C18H25N3O7/c1-2-3-9-13(23)20-14-16(25)15(24)12(10-22)27-17(14)21-28-18(26)19-11-7-5-4-6-8-11/h4-8,12,14-16,22,24-25H,2-3,9-10H2,1H3,(H,19,26)(H,20,23)/b21-17-/t12-,14-,15-,16-/m1/s1

InChI Key

NUNQIQQEEPOGDJ-JDOAOKHLSA-N

Isomeric SMILES

CCCCC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N\OC(=O)NC2=CC=CC=C2)CO)O)O

Canonical SMILES

CCCCC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.